tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate
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Overview
Description
tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate is a synthetic organic compound that falls within the category of carbamate derivatives. Carbamates are compounds derived from carbamic acid, which are widely used in various chemical and biological applications. The structure of this compound includes a tert-butyl group, a bromopyridine moiety, and a carbamate linkage, which collectively influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate typically involves multiple steps, starting from readily available starting materials. A general synthetic route might include the following key steps:
Bromination of Pyridine: : Pyridine undergoes bromination at the 5-position using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile.
Formation of the Carbamate Group: : tert-Butyl carbamate is then reacted with a hydroxyl or alkoxide derivative of the bromopyridine intermediate under basic conditions to form the final product. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. Reactions are optimized for temperature, pressure, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: : The bromopyridine ring can be selectively oxidized under mild conditions to introduce oxygen-containing functional groups.
Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the cleavage of the carbamate group.
Substitution: : The bromine atom on the pyridine ring can be substituted with nucleophiles (e.g., amines, thiols) in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: : Reagents such as m-chloroperbenzoic acid (m-CPBA) or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: : LiAlH4 or borane-tetrahydrofuran (BH3-THF) complexes are typical reducing agents.
Substitution: : Nucleophilic substitution reactions often require palladium catalysts like Pd(PPh3)4 or Pd/C, along with ligands and solvents like THF or toluene.
Major Products Formed:
Oxidation might yield pyridine N-oxide derivatives.
Reduction can lead to primary or secondary amines, depending on the extent of reduction.
Substitution reactions yield functionalized pyridine derivatives with various substituents.
Scientific Research Applications
tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex organic molecules and polymers.
Biology: : Investigated for its potential as a molecular probe for studying enzyme activity or receptor binding.
Medicine: : Explored for its pharmacological properties and potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: : Utilized in the development of novel materials with specific properties (e.g., flame retardants, plasticizers).
Mechanism of Action
The mechanism of action of tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or binding to receptors, thus modulating biochemical pathways. Its unique structure allows it to interact with molecular targets such as proteins or nucleic acids, leading to desired biological effects.
Comparison with Similar Compounds
tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate stands out compared to similar compounds due to its specific substituents:
tert-Butyl {1-[(5-chloropyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate: : Similar in structure but less potent in certain biological activities due to the difference in halogen atoms.
tert-Butyl {1-[(5-fluoropyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate: : The fluorine atom imparts different electronic properties, influencing reactivity and biological interactions.
tert-Butyl {1-[(3-methylbutan-2-yl)oxy]-3-methylbutan-2-yl}carbamate: : Lacks the pyridine ring, thus differing significantly in both chemical behavior and applications.
These comparisons highlight the uniqueness of this compound, making it a valuable compound for various scientific investigations.
Properties
CAS No. |
882169-80-4 |
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Molecular Formula |
C15H23BrN2O3 |
Molecular Weight |
359.26 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(5-bromopyridin-3-yl)oxy-3-methylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H23BrN2O3/c1-10(2)13(18-14(19)21-15(3,4)5)9-20-12-6-11(16)7-17-8-12/h6-8,10,13H,9H2,1-5H3,(H,18,19)/t13-/m1/s1 |
InChI Key |
CHYCCMUQSINITD-CYBMUJFWSA-N |
SMILES |
CC(C)C(COC1=CC(=CN=C1)Br)NC(=O)OC(C)(C)C |
Isomeric SMILES |
CC(C)[C@@H](COC1=CC(=CN=C1)Br)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(COC1=CC(=CN=C1)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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